Abbott 14c is classified as a radiolabeled compound. It is synthesized using specific isotopes of carbon, particularly carbon-14, which can be incorporated into various organic molecules. The source of carbon-14 typically involves neutron activation of nitrogen-14 or the use of pre-synthesized carbon-14 labeled precursors. This classification allows Abbott 14c to be utilized in diverse scientific fields including biochemistry, pharmacology, and environmental science.
The synthesis of Abbott 14c involves several steps that require precise control to ensure high radiochemical purity and yield. The initial step often includes the preparation of a precursor compound that can be labeled with carbon-14. For example, the synthesis may start with 2,4-diaminopyrimidine, which undergoes various transformations to incorporate the carbon-14 label.
The molecular structure of Abbott 14c can vary depending on its specific application but generally consists of a core organic framework with one or more carbon-14 atoms incorporated into its structure. For example, if synthesized from a pyrimidine derivative, the structure would include nitrogen atoms within a six-membered ring alongside the carbon backbone.
Data regarding molecular weight and specific structural features can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These methods allow researchers to confirm the incorporation of carbon-14 at desired positions within the molecule .
The mechanism of action for Abbott 14c primarily revolves around its use in tracing metabolic pathways within organisms. Upon administration (either orally or intravenously), Abbott 14c is absorbed into systemic circulation where it interacts with biological systems.
Data from these studies provide insights into how drugs are processed by living organisms and their potential effects on biological functions .
Abbott 14c exhibits physical properties typical of organic compounds but with additional considerations due to its radioactive nature:
Chemical properties include reactivity patterns consistent with those expected from similar non-radiolabeled compounds .
Abbott 14c finds extensive applications in scientific research:
These applications leverage the unique properties of carbon-14 to provide valuable data that informs drug development processes and environmental assessments .
The development of carbon-14 (¹⁴C) radiolabeling in the mid-20th century represented a paradigm shift in biochemical research, with Abbott 14C emerging as a pivotal tracer compound. Characterized by its exceptionally long half-life of approximately 5,730 years, ¹⁴C offered unprecedented advantages over shorter-lived isotopes for longitudinal studies [1]. The minimal molecular disruption caused by ¹⁴C incorporation allowed researchers to track compounds without significantly altering their biochemical behavior—a critical consideration when studying native metabolic processes [1]. Early applications leveraged Abbott 14C primarily in pharmaceutical development, where it enabled the first comprehensive drug metabolism studies required by regulatory agencies. By the late 20th century, approximately 66% of innovative drugs approved by the US FDA had utilized ¹⁴C radiolabeling techniques, underscoring Abbott 14C's fundamental role in elucidating the metabolic fates of therapeutic compounds [1].
The unique nuclear properties of ¹⁴C positioned it as the isotope of choice for tracer studies requiring extended observation periods. Unlike high-energy β-emitters that could damage molecular structures, ¹⁴C's low-energy emissions (Emax = 156 keV) preserved molecular integrity while enabling sensitive detection [1]. Early comparative studies with alternative isotopes quickly established ¹⁴C's superiority for metabolic research. For instance, tritium (³H) labeling suffered from hydrogen exchange issues in biological media, frequently leading to tracer loss and compromised data integrity [3]. Similarly, carbon-11 (¹¹C) applications were severely limited by its 20.4-minute half-life, restricting studies to extremely rapid processes near production facilities [1]. Abbott 14C thus became the gold standard for drug disposition studies, particularly through its incorporation into compounds subjected to ADME (Absorption, Distribution, Metabolism, Excretion) profiling—a regulatory requirement for pharmaceutical development that remains heavily dependent on ¹⁴C methodologies [1] [6].
Table: Key Properties of Radioisotopes Used in Metabolic Tracer Studies
| Isotope | Half-Life | Primary Advantages | Primary Limitations | 
|---|---|---|---|
| Carbon-14 (¹⁴C) | ~5,730 years | Long half-life; Minimal molecular disruption; Low-energy β emission | Lower specific activity than ³H | 
| Tritium (³H) | ~12.33 years | High specific activity; Easy incorporation | Hydrogen exchange with biological media; Shorter half-life | 
| Carbon-11 (¹¹C) | ~20.4 minutes | Minimal molecular disruption; PET imaging compatibility | Extremely short half-life; Requires on-site cyclotron | 
| Iodine-125 | 59.392 days | High sensitivity | Short half-life; Volatility issues | 
Abbott 14C catalyzed transformative advancements in radiolabeling methodologies through innovations in synthetic chemistry and analytical detection. The development of position-specific labeling techniques allowed researchers to incorporate ¹⁴C at precise molecular positions—enabling unprecedented mechanistic insights into biochemical transformations [3]. For instance, strategically labeling glucose at the C-1 versus C-6 position created distinctive metabolic fingerprints: G-[1-¹⁴C] rapidly loses its label as ¹⁴CO₂ during glycolysis via pyruvate dehydrogenase, making it ideal for quantifying oxidative pentose phosphate pathway activity, whereas G-[6-¹⁴C] retains its label through glycolysis but releases it in the PPP, enabling clear pathway discrimination [3]. This positional labeling sophistication, exemplified in Abbott 14C derivatives, revealed previously obscured details of compartmentalized metabolism within cells.
The emergence of hybrid isotopic strategies combining Abbott 14C with stable isotopes further expanded methodological frontiers. Researchers pioneered protocols administering ¹⁴C-radiolabeled drug simultaneously with stable isotopically labeled versions (e.g., ¹³C, ¹⁵N) to assess absolute bioavailability and ADME properties within a single experiment [6]. This combinatorial approach significantly enhanced research efficiency while reducing subject burden—particularly valuable in clinical pharmacology studies with limited patient populations. Analytical innovations were equally transformative: accelerator mass spectrometry (AMS) detection pushed sensitivity to attomole levels (10⁻¹⁸ g/mL), permitting microdose studies with minimal radioactive exposure [6]. Concurrently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms evolved to achieve detection limits approaching 10⁻¹² g/mL, enabling precise quantification of Abbott 14C-labeled compounds without dedicated AMS facilities [6]. These complementary analytical advances democratized high-sensitivity ¹⁴C detection across diverse research settings.
Table: Evolution of Analytical Methods for Abbott 14C Detection
| Era | Dominant Technology | Detection Limit | Key Advancements Enabled | 
|---|---|---|---|
| 1960s-1980s | Liquid scintillation counting | ~10⁻⁹ g/mL | First quantitative ADME studies; Basic metabolic profiling | 
| 1990s-2010s | Accelerator mass spectrometry (AMS) | ~10⁻¹⁸ g/mL | Human microdose studies; Low-exposure ADME profiling | 
| 2010s-Present | High-sensitivity LC-MS/MS | ~10⁻¹² g/mL | Accessible high-resolution detection; Stable isotope/radiolabel hybrid studies | 
Abbott 14C provided the foundational tools for mapping metabolic networks with unprecedented resolution. In carbohydrate metabolism, uniformly labeled D-glucose-[U-¹⁴C] (G-[U-¹⁴C]) enabled comprehensive tracing of carbon flux through glycolysis, tricarboxylic acid (TCA) cycle, and pentose phosphate pathways simultaneously [3]. Researchers demonstrated that glucose serves not merely as an energy substrate but as a sophisticated signaling molecule regulating gene transcription, enzyme activity, and hormone release—mechanisms whose dysregulation underpins diabetes, cancer, and cardiovascular diseases [3]. The development of non-metabolizable Abbott 14C analogs like methyl-α-D-glucopyranoside-[U-¹⁴C] (MeG-[U-¹⁴C]) further permitted isolated investigation of transport phenomena, revealing that this analog competes with D-glucose at 65-100% efficiency for sodium-dependent glucose transporters (SGLTs) in renal and intestinal epithelia [3].
The application of Abbott 14C in dynamic flux analysis revolutionized metabolic engineering. By feeding microorganisms ¹⁴C-labeled substrates and tracking label incorporation into metabolic intermediates, researchers quantified flux redistribution in engineered strains [4]. This approach proved instrumental in optimizing microbial chemical production, as evidenced by record glucaric acid titers (2 g/L) in E. coli engineered with layered dynamic regulation [8]. Similarly, Abbott 14C facilitated hierarchical regulation analysis (HRA) to quantify how metabolic fluxes are controlled across biological organization levels. The technique mathematically partitions flux regulation into metabolic components (substrate/product/effector interactions) and hierarchical components (enzyme concentration/covalent modification) through the relationship:
$$\rhoh + \rhom = 1$$
where $\rhoh = \frac{\Delta \ln h(ei)}{\Delta \ln J}$ represents hierarchical regulation and $\rhom = \frac{\Delta \ln gi(X)}{\Delta \ln J}$ captures metabolic regulation [4]. Abbott 14C-derived flux measurements provided the empirical foundation for applying this analytical framework across diverse biological systems. In environmental and agricultural research, ¹⁴C-labeled pesticides revealed metabolic fate in crops and soil systems, while radiolabeled pollutants enabled precise tracking in ecosystems—applications critical for environmental risk assessments and regulatory submissions [1] [3].
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7